molecular formula C37H43ClN2O10 B1142233 Liensininperchlorat

Liensininperchlorat

Katalognummer: B1142233
Molekulargewicht: 711.2 g/mol
InChI-Schlüssel: SBJXHMBOBQYZFA-XBPPRYKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Colorectal Cancer

Recent studies have demonstrated that liensinine perchlorate exhibits significant anticancer activity against colorectal cancer (CRC). Research indicates that it induces apoptosis in CRC cells and inhibits their proliferation without cytotoxic effects on normal cells. The mechanisms involved include:

  • Cell Cycle Arrest : Liensinine causes cell cycle disruption, leading to halted progression in CRC cells.
  • Mitochondrial Dysfunction : It induces mitochondrial impairment, triggering apoptotic pathways.
  • JNK Signaling Pathway Activation : The activation of this pathway further enhances the apoptotic response in cancer cells .

Animal studies have corroborated these findings, showing reduced tumor growth in xenograft models treated with liensinine .

Gastric Cancer

Liensinine also demonstrates efficacy against gastric cancer. In vitro experiments reveal that it significantly reduces the proliferation of gastric cancer cells through:

  • Increased Reactive Oxygen Species Levels : This leads to enhanced oxidative stress within cancer cells.
  • Inhibition of the PI3K/AKT Pathway : By downregulating key proteins involved in cell cycle regulation, liensinine effectively induces apoptosis .

The compound's ability to sensitize gastric cancer cells to chemotherapy further highlights its potential as an adjunctive treatment strategy .

Non-Small Cell Lung Cancer

Liensinine's antitumor properties extend to non-small cell lung cancer (NSCLC) as well. Studies indicate that it inhibits NSCLC cell growth by:

  • Blocking Autophagic Flux : This prevents cancer cells from utilizing autophagy as a survival mechanism.
  • Mitochondrial Damage : Similar to its effects on CRC and gastric cancers, liensinine disrupts mitochondrial function, leading to increased apoptosis .

Case Studies and Research Findings

StudyCancer TypeKey FindingsMethodology
Wang et al. (2018)Colorectal CancerInduced apoptosis; inhibited proliferationIn vitro & animal models
Zhou et al. (2019)Gastric CancerIncreased ROS; inhibited PI3K/AKT pathwayIn vitro assays
Liu et al. (2022)Non-Small Cell Lung CancerBlocked autophagic flux; induced mitochondrial damageIn vitro & animal models
Zhang et al. (2024)Intrahepatic CholangiocarcinomaTumor suppressor activity; phenotypic changes observedCell function tests & Western blot

Wirkmechanismus

Target of Action

Liensinine Perchlorate, a constituent of Nelumbo nucifera Gaertn, primarily targets colorectal cancer (CRC) cells and acute lung injury (ALI) cells . It interacts with these cells, inducing apoptosis and exerting a significant inhibitory effect on their proliferation and colony-forming ability .

Mode of Action

Liensinine Perchlorate interacts with its targets by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also inhibits the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . This interaction results in changes in the cells, including a decrease in the proliferation and colony-forming ability of CRC cells .

Biochemical Pathways

The compound affects several biochemical pathways. It induces mitochondrial dysfunction and apoptosis, accompanied by the activation of the JNK signaling pathway . In the context of ALI, it modifies the Src/TRAF6/TAK1 axis and blocks the activation of the NF-κB pathway, regulating the release of inflammatory factors .

Pharmacokinetics

The pharmacokinetics of Liensinine Perchlorate have been studied in mice. After oral administration (5 mg/kg) and intravenous administration (1 mg/kg), the absolute availability of Liensinine was found to be 1.8% . This suggests that the compound has good bioavailability.

Result of Action

The action of Liensinine Perchlorate results in several molecular and cellular effects. It induces apoptosis and significantly inhibits the proliferation and colony-forming ability of CRC cells . In the context of ALI, it ameliorates lung tissue injury and suppresses LPS-induced inflammatory factor levels in lung tissues and bone marrow-derived macrophages (BMDM) .

Action Environment

The action of Liensinine Perchlorate can be influenced by environmental factors. For instance, the compound’s action on BMDM cells is influenced by the concentration of the compound, with different effects observed at concentrations ranging from 0 to 80 μM

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Liensininperchlorat kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Isochinolin-Alkaloide beinhalten. Die Herstellungs- und Reinigungsmethode beinhaltet die Extraktion der Verbindung aus dem Samenembryo von Nelumbo nucifera Gaertn. . Der Prozess ist einfacher, bequemer und effizienter im Vergleich zu traditionellen Methoden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Liensinine Perchlorat umfasst großtechnische Extraktions- und Reinigungsprozesse. Diese Methoden sind darauf ausgelegt, eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten, wodurch sie für verschiedene wissenschaftliche und medizinische Anwendungen geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate von Liensinine Perchlorat, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Hemmung der Aktivierung des NF-κB-Signalwegs durch Modifikation der Src/TRAF6/TAK1-Achse . Diese Hemmung führt zur Unterdrückung des Gehalts an Entzündungsfaktoren und zur Induktion der Apoptose in Krebszellen . Die Verbindung beeinflusst auch den PI3K/AKT-Signalweg, der an Zellproliferation und -überleben beteiligt ist .

Analyse Chemischer Reaktionen

Types of Reactions

Liensinine Perchlorate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of Liensinine Perchlorate, which have different pharmacological properties and applications .

Biologische Aktivität

Liensinine perchlorate, derived from the plant Nelumbo nucifera (lotus), has garnered significant attention in recent years for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of liensinine perchlorate, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of Liensinine Perchlorate

Liensinine is an isoquinoline alkaloid primarily extracted from the seed embryo of Nelumbo nucifera. Its perchlorate form enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. Research has highlighted its effectiveness against different types of cancer, including colorectal, gastric, and non-small cell lung cancer (NSCLC).

Colorectal Cancer (CRC)

A study published in PubMed demonstrated that liensinine perchlorate significantly inhibits colorectal cancer tumorigenesis. The compound was shown to induce apoptosis in CRC cells while sparing normal epithelial cells from cytotoxic effects. Key findings include:

  • Mechanisms : Liensinine activates the JNK signaling pathway, leading to mitochondrial dysfunction and cell cycle arrest.
  • In Vivo Studies : Animal experiments indicated a marked reduction in tumor growth without damaging vital organs. The Ki-67 proliferation index was notably decreased in treated groups .

Non-Small Cell Lung Cancer (NSCLC)

Research published in PMC indicated that liensinine also exhibits potent anti-tumor properties against NSCLC:

  • In Vitro and In Vivo Effects : Liensinine inhibited cell growth and induced apoptosis. It was found to block autophagic flux by impairing mitochondrial function and lysosomal activity.
  • Experimental Design : Colony formation assays confirmed that liensinine treatment led to significant reductions in cell viability across multiple concentrations .

Gastric Cancer

Liensinine's efficacy extends to gastric cancer as well, where it has been shown to induce apoptosis through reactive oxygen species (ROS) generation:

  • Mechanisms : The compound increases ROS levels while inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that liensinine induces G0/G1 phase arrest by downregulating cyclin D1 and CDK4 .

Research Findings Summary

The following table summarizes key findings from various studies on liensinine perchlorate's biological activity:

Cancer TypeMechanism of ActionKey Findings
Colorectal CancerJNK signaling pathway activationInduces apoptosis without harming normal cells
Non-Small Cell Lung CancerBlocks autophagic flux; mitochondrial impairmentSignificant growth inhibition in vitro and in vivo
Gastric CancerIncreases ROS; inhibits PI3K/AKT pathwayInduces apoptosis and G0/G1 phase arrest

Case Studies

  • Colorectal Cancer Study :
    • Objective: To evaluate the anticancer effects of liensinine on CRC.
    • Methodology: In vitro assays followed by in vivo xenograft models.
    • Results: Significant tumor growth inhibition with no cytotoxicity to normal cells.
  • NSCLC Study :
    • Objective: To investigate the effects of liensinine on NSCLC cell lines.
    • Methodology: Colony formation assays and flow cytometry.
    • Results: Induced apoptosis and blocked autophagic flux.
  • Gastric Cancer Study :
    • Objective: To assess the role of ROS in liensinine-induced apoptosis.
    • Methodology: Western blot analysis for protein expression related to cell cycle regulation.
    • Results: Increased ROS levels correlated with reduced cell proliferation.

Eigenschaften

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJXHMBOBQYZFA-XBPPRYKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClN2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?

A1: Research indicates that Liensinine Perchlorate exerts its anticancer effects against colorectal cancer cells through several mechanisms:

  • Induction of Apoptosis: Liensinine Perchlorate has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []
  • Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []
  • JNK Pathway Activation: Liensinine Perchlorate activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []

Q2: Does Liensinine Perchlorate demonstrate selective toxicity towards cancer cells?

A2: A study observed that Liensinine Perchlorate exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.

Q3: What is the significance of the total synthesis of Liensinine Perchlorate?

A3: The successful total synthesis of Liensinine Perchlorate [] is significant for several reasons:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.